molecular formula C14H9BrN2O2S B11929993 Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate

Cat. No.: B11929993
M. Wt: 349.20 g/mol
InChI Key: OXDRWQAHUMNJBI-UHFFFAOYSA-N
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Description

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate: is an organic compound with the molecular formula C14H9BrN2O2S. It is a derivative of benzo[c][1,2,5]thiadiazole, a heterocyclic compound known for its applications in various fields, including organic electronics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate typically involves a multi-step process. One common method includes the bromination of benzo[c][1,2,5]thiadiazole followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, or thioethers .

Mechanism of Action

The mechanism of action of Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

methyl 4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzoate

InChI

InChI=1S/C14H9BrN2O2S/c1-19-14(18)9-4-2-8(3-5-9)10-6-7-11(15)13-12(10)16-20-17-13/h2-7H,1H3

InChI Key

OXDRWQAHUMNJBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)Br

Origin of Product

United States

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